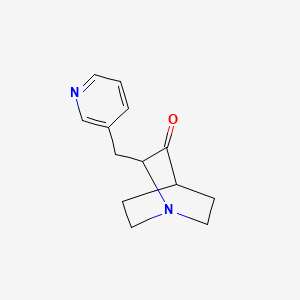

2-(Pyridin-3-ylmethyl)quinuclidin-3-one

概述

描述

2-(Pyridin-3-ylmethyl)quinuclidin-3-one is a heterocyclic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound features a quinuclidine core, which is a bicyclic amine, substituted with a pyridin-3-ylmethyl group at the 2-position and a ketone group at the 3-position. It is commonly used in various fields of scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Types of Reactions

2-(Pyridin-3-ylmethyl)quinuclidin-3-one can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridin-3-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

Scientific Research Applications of 2-(Pyridin-3-ylmethyl)quinuclidin-3-one

This compound is a compound that features a quinuclidine ring system substituted with a pyridin-3-ylmethyl group. It has the chemical formula C₁₁H₁₃N₃O and is notable for its interactions with nicotinic acetylcholine receptors, which play a critical role in neurophysiological processes. This compound is part of a class of potential antimicrobial agents and displays promising biological activity as a ligand for nicotinic acetylcholine receptors. Research suggests that compounds in this class can modulate receptor activity, influencing pathways associated with pain management and neurodegenerative diseases.

Potential Therapeutic Applications

This compound has potential applications in influencing pathways associated with pain management and neurodegenerative diseases. Some derivatives have been identified as agonists or antagonists for specific subtypes of nicotinic acetylcholine receptors, which are implicated in various therapeutic areas.

Antimicrobial Applications

"this compound" is part of a new class of potential antimicrobial agents. These agents were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group. All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL.

Interaction With Nicotinic Acetylcholine Receptors

Interaction studies have demonstrated that this compound interacts selectively with various nicotinic acetylcholine receptor subtypes. These studies often utilize cell-based assays to assess receptor activation and downstream effects on cellular signaling pathways. The specificity of these interactions is crucial for developing therapeutics aimed at minimizing side effects while maximizing efficacy.

Structural Analogs and Comparison

Several compounds share structural features with this compound. The uniqueness of this compound lies in its specific interaction profile with nicotinic receptors, making it a valuable candidate for further pharmacological exploration.

Table of Structural Analogs

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinuclidin-3-one | Basic quinuclidine structure | Known for its role as a precursor in synthesis |

| 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole | Contains oxadiazole moiety | Exhibits distinct agonistic properties on α7 nAChR |

| N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan]-4-carboxamide | Azabicyclic structure | Potential therapeutic for antipsychotic augmentation |

| 2-Methylenequinuclidin-3-one | Methylene group addition | Different reactivity profiles compared to quinuclidine |

Further Potential Applications

作用机制

The mechanism of action of 2-(Pyridin-3-ylmethyl)quinuclidin-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its interaction with specific proteins or nucleic acids .

相似化合物的比较

Similar Compounds

Quinuclidin-3-one: The parent compound without the pyridin-3-ylmethyl group.

Pyridin-3-ylmethyl derivatives: Compounds with similar pyridin-3-ylmethyl groups but different core structures.

Uniqueness

2-(Pyridin-3-ylmethyl)quinuclidin-3-one is unique due to the combination of the quinuclidine core and the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

生物活性

Overview

2-(Pyridin-3-ylmethyl)quinuclidin-3-one is a compound that has garnered attention for its biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). Its structure features a quinuclidine ring system with a pyridin-3-ylmethyl substituent, which contributes to its pharmacological properties. This compound is being explored for its potential applications in neuropharmacology and antimicrobial therapy.

Chemical Structure

The chemical formula of this compound is C₁₁H₁₃N₃O, indicating the presence of nitrogen and oxygen atoms along with carbon and hydrogen. The unique structural features of this compound are critical for its interaction with biological targets.

Research indicates that this compound acts primarily as a ligand for nAChRs, which are integral to various neurophysiological processes including cognition, pain management, and neurodegenerative disease pathways. The compound has been shown to selectively interact with different nAChR subtypes, influencing receptor activation and downstream signaling pathways that are crucial for therapeutic efficacy.

Antimicrobial Properties

In studies assessing antimicrobial activity, this compound demonstrated significant potency against various microorganisms. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 256.00 μg/mL , indicating its potential utility as an antimicrobial agent.

Interaction with Nicotinic Receptors

The compound's interaction profile with nAChRs has been characterized through various assays. For instance, it has been noted that derivatives of this compound can act as agonists or antagonists for specific receptor subtypes, which may be beneficial in treating conditions like schizophrenia and cognitive deficits .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinuclidin-3-one | Basic quinuclidine structure | Precursor in synthesis |

| 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole | Contains oxadiazole moiety | Distinct agonistic properties on α7 nAChR |

| N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan]-4-carboxamide | Azabicyclic structure | Potential therapeutic for antipsychotic augmentation |

| 2-Methylenequinuclidin-3-one | Methylene group addition | Different reactivity profiles compared to quinuclidine |

The specificity of this compound’s interactions makes it a valuable candidate for further pharmacological exploration.

Case Studies and Research Findings

- Cognitive Enhancement Studies : In preclinical models, compounds similar to this compound have shown improvements in cognitive functions and sensory processing when administered as nAChR agonists. For example, BMS-933043, a selective α7 nAChR partial agonist, demonstrated significant efficacy in enhancing memory recognition in rodent models .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of various bacterial strains, supporting its potential as a new class of antimicrobial agents.

属性

IUPAC Name |

2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRUHBKCNPOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。